4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thienyl group, a phenyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction temperature and solvent conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Methoxycarbonyl)phenyl]amino}-2-methyl-4-oxobutanoic acid amide
- Delavaine B
- 15-Epinaviculine B
Uniqueness
4-{[3-(Methoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a thienyl group and a phenyl group with a methoxycarbonyl group.
Properties
Molecular Formula |
C16H15NO5S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(3-methoxycarbonyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(21)14-11(10-5-3-2-4-6-10)9-23-15(14)17-12(18)7-8-13(19)20/h2-6,9H,7-8H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
FBOSUHSWPVSFMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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